![molecular formula C22H22N4O3S B2638013 2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-53-9](/img/structure/B2638013.png)
2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
The compound “2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, an amide group, a pyridine ring, and a tetrahydrobenzo[d]thiazole ring . These types of compounds are often synthesized for use in various fields, such as pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure would likely result in a fairly rigid structure. The different functional groups attached to the rings would also influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The methoxy group could undergo demethylation under certain conditions to form a phenol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make the compound more soluble in polar solvents. The presence of the aromatic rings could also influence its UV/Vis absorption properties .Scientific Research Applications
- The compound’s structure suggests potential as a protein kinase inhibitor. Researchers have synthesized derivatives by opening the central ring, leading to (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These were evaluated against a panel of protein kinases, revealing that the planar pyrido[3,4-g]quinazoline tricyclic system is crucial for maintaining inhibitory potency .
- The compound can serve as a starting point for the synthesis of 4,6-diarylated/heteroarylated pyridin-2(1H)-one derivatives. These derivatives exhibit good yields and are obtained from 1,3-diarylated/heteroarylated-2-propen-1-ones (chalcones) under metal and base-free conditions .
- Inspired by previous findings, researchers designed a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives. These compounds were synthesized and evaluated as potent Nur77 modulators, potentially targeting cancer cells .
Protein Kinase Inhibition
Divergent Synthesis
Anti-Cancer Agents
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-16-10-8-14(9-11-16)20(27)26-22-25-19-17(6-4-7-18(19)30-22)21(28)24-13-15-5-2-3-12-23-15/h2-3,5,8-12,17H,4,6-7,13H2,1H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWRVARGXKOEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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